Cas no 1705878-98-3 (5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine)
![5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine structure](https://ja.kuujia.com/scimg/cas/1705878-98-3x500.png)
5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine 化学的及び物理的性質
名前と識別子
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- F6497-0250
- AKOS025114821
- 5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine
- [3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(6-methoxypyridin-3-yl)methanone
- 1705878-98-3
- (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone
-
- インチ: 1S/C21H21FN4O3/c1-28-18-9-8-15(12-23-18)21(27)26-10-4-5-14(13-26)11-19-24-20(25-29-19)16-6-2-3-7-17(16)22/h2-3,6-9,12,14H,4-5,10-11,13H2,1H3
- InChIKey: PKVLUBSMRWAOLL-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C1=NOC(CC2CN(C(C3C=NC(=CC=3)OC)=O)CCC2)=N1
計算された属性
- せいみつぶんしりょう: 396.15976871g/mol
- どういたいしつりょう: 396.15976871g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 554
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6497-0250-1mg |
5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine |
1705878-98-3 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6497-0250-10mg |
5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine |
1705878-98-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6497-0250-20mg |
5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine |
1705878-98-3 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6497-0250-50mg |
5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine |
1705878-98-3 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6497-0250-20μmol |
5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine |
1705878-98-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6497-0250-5μmol |
5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine |
1705878-98-3 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6497-0250-30mg |
5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine |
1705878-98-3 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6497-0250-2μmol |
5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine |
1705878-98-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6497-0250-15mg |
5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine |
1705878-98-3 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6497-0250-4mg |
5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine |
1705878-98-3 | 4mg |
$66.0 | 2023-09-08 |
5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridineに関する追加情報
Comprehensive Analysis of 5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine (CAS No. 1705878-98-3)
The compound 5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine (CAS No. 1705878-98-3) is a highly specialized chemical entity with significant potential in pharmaceutical research and development. Its complex structure, featuring a 1,2,4-oxadiazole core and a piperidine moiety, makes it a subject of interest for drug discovery programs targeting neurological and inflammatory diseases. Researchers are increasingly focusing on such heterocyclic compounds due to their ability to modulate biological pathways with high specificity.
In recent years, the demand for small molecule inhibitors and modulators has surged, particularly in the fields of oncology and neurodegenerative disorders. The presence of a fluorophenyl group in this compound enhances its binding affinity to certain protein targets, while the methoxypyridine segment contributes to improved pharmacokinetic properties. This balance of structural features aligns with current trends in rational drug design, where researchers seek compounds with optimal drug-likeness and target engagement.
The synthesis of 5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine involves sophisticated organic chemistry techniques, including cyclization reactions and amide coupling strategies. These methods are frequently searched in academic databases, reflecting the growing interest in complex molecule synthesis among medicinal chemists. The compound's CAS number 1705878-98-3 serves as a unique identifier in chemical databases, facilitating literature searches and patent investigations.
From a therapeutic perspective, molecules containing the 1,2,4-oxadiazole scaffold have shown promise as enzyme inhibitors and receptor modulators. This particular derivative's structural complexity suggests potential applications in addressing protein-protein interactions, a hot topic in current drug discovery. The incorporation of fluorine atoms, a strategy known as fluorine scanning, is particularly relevant as it often improves metabolic stability and membrane permeability - key considerations in modern lead optimization programs.
Analytical characterization of CAS 1705878-98-3 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods are crucial for verifying the compound's identity and assessing its suitability for biological testing. The quality control of such specialized chemicals is paramount, as evidenced by numerous forum discussions and technical queries about compound characterization in research communities.
In the context of intellectual property, compounds with this level of structural complexity often appear in patent applications related to central nervous system disorders or inflammatory conditions. The presence of both hydrogen bond acceptors and lipophilic groups in its architecture makes it particularly interesting for blood-brain barrier penetration studies - a frequent search term among neuroscientists and drug developers.
The stability profile of 5-(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)-2-methoxypyridine under various conditions is another area of practical importance. Researchers often inquire about compound storage conditions and solubility characteristics, which are critical for experimental reproducibility. Preliminary data suggests this molecule shows satisfactory stability in common organic solvents, though proper lyophilization techniques may be required for long-term storage.
As the pharmaceutical industry continues to explore structure-activity relationships in complex chemical spaces, compounds like CAS 1705878-98-3 serve as valuable tools for understanding molecular interactions. The integration of computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling with experimental data creates exciting opportunities for accelerating drug discovery efforts involving such specialized structures.
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